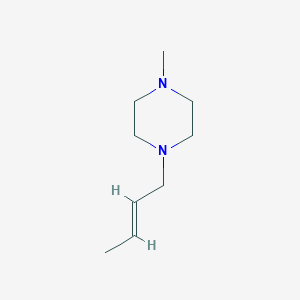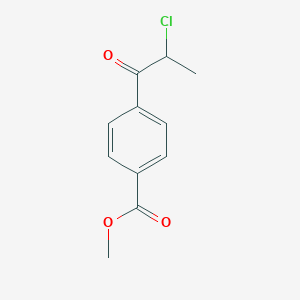
p-Nitrophenyl ethyl butylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrophenyl ethyl butylphosphonate: is an organophosphorus compound characterized by the presence of a nitrophenyl group, an ethyl group, and a butyl group attached to a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl ethyl butylphosphonate typically involves the reaction of p-nitrophenol with ethyl butylphosphonate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the p-nitrophenol, followed by the addition of ethyl butylphosphonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-Nitrophenyl ethyl butylphosphonate can undergo oxidation reactions, particularly at the phosphonate moiety, leading to the formation of phosphonic acids or phosphonates.
Reduction: The nitro group in the p-nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: Phosphonic acids or phosphonates.
Reduction: p-Aminophenyl ethyl butylphosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: p-Nitrophenyl ethyl butylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug or as a precursor for biologically active phosphonates. Phosphonates are known for their antiviral, antibacterial, and anticancer properties.
Industry: The compound finds applications in the development of flame retardants, plasticizers, and other materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of p-Nitrophenyl ethyl butylphosphonate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The nitrophenyl group can participate in electron transfer reactions, while the phosphonate moiety can form strong interactions with metal ions or other biomolecules.
Comparaison Avec Des Composés Similaires
- p-Nitrophenyl ethyl phosphonate
- p-Nitrophenyl butyl phosphonate
- Ethyl butylphosphonate
Comparison: p-Nitrophenyl ethyl butylphosphonate is unique due to the presence of both ethyl and butyl groups attached to the phosphonate moiety, along with the nitrophenyl group. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler counterparts. The presence of the nitrophenyl group enhances its reactivity and potential for use in biological systems.
Propriétés
Numéro CAS |
3015-74-5 |
|---|---|
Formule moléculaire |
C12H18NO5P |
Poids moléculaire |
287.25 g/mol |
Nom IUPAC |
1-[butyl(ethoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C12H18NO5P/c1-3-5-10-19(16,17-4-2)18-12-8-6-11(7-9-12)13(14)15/h6-9H,3-5,10H2,1-2H3 |
Clé InChI |
MEVAOLBLFMAOEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


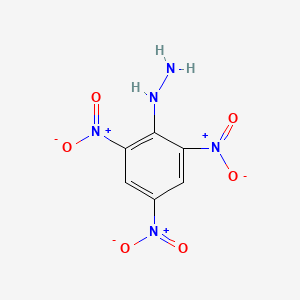


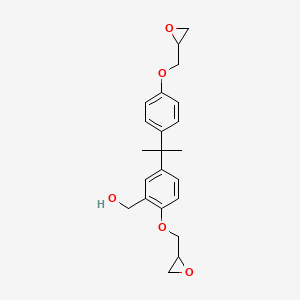

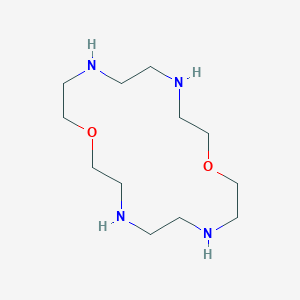

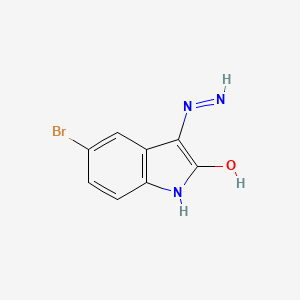
![1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone](/img/structure/B14752470.png)
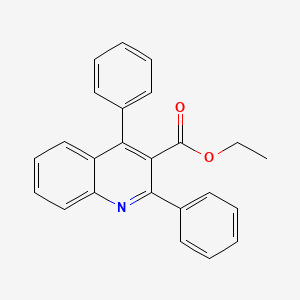
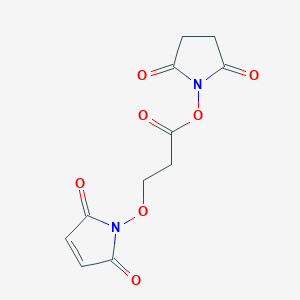
![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
